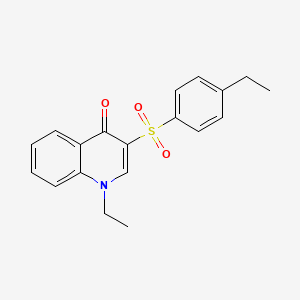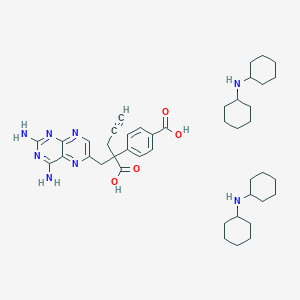
N'-(6-Chlor-1,3-benzothiazol-2-yl)-3,4,5-trimethoxybenzohydrazid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N’-(6-chloro-1,3-benzothiazol-2-yl)-3,4,5-trimethoxybenzohydrazide is a chemical compound that belongs to the class of benzothiazole derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of the benzothiazole ring, along with the trimethoxybenzohydrazide moiety, contributes to the compound’s unique chemical properties and biological activities.
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: It has shown promising biological activities, including antimicrobial, antifungal, and anticancer properties. Researchers are investigating its potential as a therapeutic agent for various diseases.
Medicine: The compound’s pharmacological properties make it a candidate for drug development, particularly in the treatment of infections and cancer.
Wirkmechanismus
Target of Action
The primary target of N’-(6-chloro-1,3-benzothiazol-2-yl)-3,4,5-trimethoxybenzohydrazide is the cyclo-oxygenase (COX) enzymes, specifically COX-1 and COX-2 . These enzymes play a crucial role in the biosynthesis of prostaglandins, which are involved in inflammation and pain .
Mode of Action
N’-(6-chloro-1,3-benzothiazol-2-yl)-3,4,5-trimethoxybenzohydrazide interacts with its targets, the COX enzymes, by inhibiting their activity . This inhibition results in a decrease in the production of prostaglandins, thereby reducing inflammation and pain .
Biochemical Pathways
The compound affects the arachidonic acid pathway . Normally, arachidonic acid is converted into prostaglandins and leukotrienes by the action of COX and 5-lipoxygenase pathways, respectively . By inhibiting the COX enzymes, N’-(6-chloro-1,3-benzothiazol-2-yl)-3,4,5-trimethoxybenzohydrazide disrupts this pathway, leading to a decrease in the production of these inflammatory mediators .
Pharmacokinetics
The compound’s efficacy suggests that it has sufficient bioavailability to exert its anti-inflammatory and analgesic effects .
Result of Action
The molecular and cellular effects of N’-(6-chloro-1,3-benzothiazol-2-yl)-3,4,5-trimethoxybenzohydrazide’s action include a significant reduction in inflammation and pain . This is achieved through the inhibition of prostaglandin production, which in turn reduces the inflammatory response .
Vorbereitungsmethoden
The synthesis of N’-(6-chloro-1,3-benzothiazol-2-yl)-3,4,5-trimethoxybenzohydrazide typically involves the reaction of 6-chloro-1,3-benzothiazol-2-yl hydrazine with 3,4,5-trimethoxybenzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, under reflux conditions. The resulting product is then purified through recrystallization or column chromatography to obtain the desired compound in high yield and purity .
Analyse Chemischer Reaktionen
N’-(6-chloro-1,3-benzothiazol-2-yl)-3,4,5-trimethoxybenzohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom on the benzothiazole ring is replaced by other nucleophiles, such as amines or thiols.
Vergleich Mit ähnlichen Verbindungen
N’-(6-chloro-1,3-benzothiazol-2-yl)-3,4,5-trimethoxybenzohydrazide can be compared with other benzothiazole derivatives, such as:
N-(6-chloro-1,3-benzothiazol-2-yl)acetamide: This compound has similar structural features but lacks the trimethoxybenzohydrazide moiety, which may result in different biological activities.
6-chloro-1,3-benzothiazol-2-yl hydrazine: This precursor compound is used in the synthesis of N’-(6-chloro-1,3-benzothiazol-2-yl)-3,4,5-trimethoxybenzohydrazide and has its own set of biological activities.
Benzothiazole derivatives: Other benzothiazole derivatives with different substituents on the benzothiazole ring may exhibit varying degrees of biological activities and therapeutic potential.
N’-(6-chloro-1,3-benzothiazol-2-yl)-3,4,5-trimethoxybenzohydrazide stands out due to its unique combination of the benzothiazole ring and the trimethoxybenzohydrazide moiety, which contributes to its distinct chemical properties and biological activities.
Eigenschaften
IUPAC Name |
N'-(6-chloro-1,3-benzothiazol-2-yl)-3,4,5-trimethoxybenzohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClN3O4S/c1-23-12-6-9(7-13(24-2)15(12)25-3)16(22)20-21-17-19-11-5-4-10(18)8-14(11)26-17/h4-8H,1-3H3,(H,19,21)(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLCOVLLJROKASR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NNC2=NC3=C(S2)C=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-2-phenoxypropanamide](/img/structure/B2501939.png)


![2,6-Dibromoimidazo[1,2-a]pyridine](/img/structure/B2501945.png)
![N-[(4-chlorophenyl)methyl]-2-{4,6-dimethyl-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide](/img/structure/B2501947.png)

![N-{6-acetyl-3-cyano-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl}-3-methanesulfonylbenzamide](/img/structure/B2501949.png)


![N-(4-{[(2,4-dichlorophenyl)methyl]sulfanyl}phenyl)-2-(pyridin-2-ylsulfanyl)acetamide](/img/structure/B2501956.png)

![methyl 2-(3-(4-methylbenzyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)propanoate](/img/structure/B2501958.png)

